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Compound Name: Methyl 3-Hydroxybenzoate

Cat. No.: B1676425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of methyl 3-
hydroxybenzoate with its ortho (methyl 2-hydroxybenzoate, or methyl salicylate) and para

(methyl 4-hydroxybenzoate, or methylparaben) isomers. The positional isomerism of the

hydroxyl and methyl ester groups on the benzene ring significantly influences the molecule's

electronic properties and steric environment, leading to distinct behaviors in various chemical

transformations. Understanding these differences is crucial for applications in organic

synthesis, materials science, and pharmaceutical development.

Introduction to Isomeric Differences
The reactivity of these isomers is primarily governed by the interplay of the electron-donating

hydroxyl (-OH) group and the electron-withdrawing methyl ester (-COOCH₃) group. The -OH

group is an activating, ortho, para-director in electrophilic aromatic substitution reactions due to

its strong +R (resonance) effect.[1][2] Conversely, the -COOCH₃ group is a deactivating, meta-

director due to its -I (inductive) and -R effects.[2][3] The relative positions of these two groups

dictate the overall reactivity of the aromatic ring and the susceptibility of the ester group to

nucleophilic attack. Furthermore, the ortho isomer's proximity of the two functional groups

allows for intramolecular hydrogen bonding, which profoundly affects its physical properties and

chemical reactivity.[4][5]
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Data Presentation: Physicochemical and Reactivity
Overview
The following tables summarize key physical properties and a qualitative assessment of the

reactivity of the three isomers.

Table 1: Physicochemical Properties of Methyl Hydroxybenzoate Isomers

Property
Methyl 2-
hydroxybenzoate
(ortho)

Methyl 3-
hydroxybenzoate
(meta)

Methyl 4-
hydroxybenzoate
(para)

Molecular Formula C₈H₈O₃ C₈H₈O₃ C₈H₈O₃

Molecular Weight 152.15 g/mol [6] 152.15 g/mol [7] 152.15 g/mol [8]

Melting Point -8 °C[7][9] 70-72 °C[7] 125-128 °C[7][8]

Boiling Point 224 °C[7] 280-281 °C[7] 270-280 °C[10]

Appearance
Colorless, viscous

liquid[6]
White crystalline solid

Colorless crystals or

white powder[8]

The significantly lower melting point of the ortho isomer is attributed to intramolecular hydrogen

bonding, which reduces intermolecular forces.[11][12] The para isomer's high melting point is

due to its symmetrical structure allowing for efficient crystal lattice packing and strong

intermolecular hydrogen bonding.[5][9]

Table 2: Comparative Reactivity Summary
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Reaction Type
Methyl 2-
hydroxybenzoate
(ortho)

Methyl 3-
hydroxybenzoate
(meta)

Methyl 4-
hydroxybenzoate
(para)

Electrophilic Aromatic

Substitution

Moderately reactive.

Directing effects are

conflicting. Steric

hindrance is a factor.

Most reactive.

Directing effects of -

OH and -COOCH₃ are

cooperative.

Reactive. Directing

effects are

cooperative.

Nucleophilic Acyl

Substitution (Ester

Hydrolysis)

Slowest rate.

Intramolecular H-bond

reduces carbonyl

electrophilicity.

Fastest rate. Inductive

electron withdrawal

from -OH enhances

carbonyl

electrophilicity.

Slow rate. Resonance

electron donation from

-OH reduces carbonyl

electrophilicity.[13]

Phenolic Acidity (pKa)

Most acidic (pKa ≈ 9.9

for parent acid).

Conjugate base

stabilized by

intramolecular H-

bond.

Least acidic (pKa ≈

10.1 for parent acid).

Stabilization by

inductive effect only.

More acidic than meta

(pKa ≈ 9.9 for parent

acid). Stabilization by

resonance.

In-Depth Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The susceptibility of the benzene ring to attack by an electrophile is determined by the

combined electronic effects of the existing substituents.

Methyl 3-Hydroxybenzoate (meta): This isomer is the most reactive towards EAS. The

activating, ortho, para-directing -OH group strongly directs incoming electrophiles to

positions 2, 4, and 6. The deactivating, meta-directing -COOCH₃ group directs to positions 2,

4, and 6 relative to its own position. The directing effects are cooperative, meaning both

groups favor substitution at the same positions (C4 and C6, and to a lesser extent C2),

leading to enhanced reactivity at these sites.

Methyl 4-Hydroxybenzoate (para): The directing effects are also cooperative. The -OH group

directs to the positions ortho to it (C3 and C5), and the -COOCH₃ group directs to the
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positions meta to it (C3 and C5). While cooperative, the overall ring activation is less

pronounced than in the meta isomer because the powerful activating effect of the -OH group

is somewhat tempered by the deactivating ester group being para to it.

Methyl 2-Hydroxybenzoate (ortho): Reactivity is more complex due to conflicting directing

effects and steric hindrance. The -OH group directs to positions 4 and 6. The -COOCH₃

group directs to position 5. Therefore, substitution is less regioselective. Furthermore, the

position ortho to the hydroxyl group (C3) is sterically hindered by the adjacent ester group.

Ortho Isomer (Methyl Salicylate)Meta Isomer (Methyl 3-Hydroxybenzoate) Para Isomer (Methyl 4-Hydroxybenzoate)

Ring positions 4 & 6 activated by -OH
Position 5 activated by -COOCH3

(Conflicting Effects)

Ring positions 2, 4, & 6 strongly activated
(Cooperative Effects)

Ring positions 3 & 5 activated
(Cooperative Effects)

> >

Relative EAS Reactivity

Click to download full resolution via product page

Caption: Logical flow of relative reactivity in electrophilic aromatic substitution.

Nucleophilic Acyl Substitution (Ester Hydrolysis)
The rate of alkaline hydrolysis (saponification) depends on the electrophilicity of the ester's

carbonyl carbon.

Methyl 3-Hydroxybenzoate (meta): The hydroxyl group is meta to the ester. At this position,

it cannot donate electron density via resonance to the ester group. Instead, its electron-

withdrawing inductive effect (-I) predominates, increasing the partial positive charge on the

carbonyl carbon and making it more susceptible to nucleophilic attack. This results in the

fastest hydrolysis rate among the three isomers.

Methyl 4-Hydroxybenzoate (para): The hydroxyl group is para to the ester. Its strong

electron-donating resonance effect (+R) pushes electron density into the ring and onto the

carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon,

making nucleophilic attack more difficult and resulting in a very slow hydrolysis rate.[13]
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Methyl 2-Hydroxybenzoate (ortho): This isomer exhibits the slowest hydrolysis rate. The

primary reason is the strong intramolecular hydrogen bond between the phenolic hydrogen

and the carbonyl oxygen. This interaction reduces the carbonyl group's electrophilicity,

effectively shielding it from an incoming nucleophile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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